RIP2 kinase inhibitor 1 is a novel compound designed to selectively inhibit receptor-interacting protein kinase 2 (RIPK2), a significant player in inflammatory responses and innate immunity. This compound has garnered attention due to its potential therapeutic applications in treating various inflammatory diseases and certain cancers. RIPK2 is activated by autophosphorylation and plays a crucial role in signaling pathways that lead to the activation of nuclear factor kappa-B and mitogen-activated protein kinases, which are essential for the transcription of pro-inflammatory cytokines .
RIP2 kinase inhibitor 1 is classified under small molecule inhibitors targeting serine/threonine kinases. It is derived from a series of chemical modifications aimed at enhancing selectivity and potency against RIPK2 while minimizing off-target effects. The compound's design is based on structural insights from existing RIPK2 inhibitors, such as ponatinib, which have been used as reference points for binding interactions within the ATP-binding pocket of the kinase .
The synthesis of RIP2 kinase inhibitor 1 involves several steps, typically including:
The synthesis typically employs standard organic chemistry techniques such as:
The molecular structure of RIP2 kinase inhibitor 1 includes a central scaffold that interacts with the ATP-binding pocket of RIPK2. Key features typically include:
Structural data can be obtained from crystallography studies or computational modeling, which provide insights into how modifications affect binding affinity. For example, studies have shown that certain substitutions can significantly enhance inhibitory activity by optimizing interactions with critical residues like Asp164 and Met98 .
The chemical reactions involved in synthesizing RIP2 kinase inhibitor 1 generally include:
Reactions are monitored using thin-layer chromatography, and yields are optimized through various reaction conditions, such as temperature and solvent choice.
RIP2 kinase inhibitor 1 functions by binding to the ATP-binding site of RIPK2, thereby preventing its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in inflammation and immune responses:
Experimental data indicate that RIP2 kinase inhibitor 1 exhibits low nanomolar IC50 values against RIPK2, demonstrating potent inhibitory activity compared to other known inhibitors like ponatinib .
RIP2 kinase inhibitor 1 typically exhibits:
Key chemical properties include:
Relevant data from studies show that modifications can significantly influence these properties, aiding in achieving desirable pharmacokinetic profiles .
RIP2 kinase inhibitor 1 has potential applications in:
RIP2 kinase (RIPK2/RICK/CARDIAK) is a 540-amino acid protein with three functionally distinct domains that coordinate its role in innate immune signaling. The N-terminal kinase domain (KD) (residues 22-287) adopts a canonical kinase fold with a bilobal structure: a smaller N-lobe housing β-strands and the critical αC helix, and a larger C-lobe dominated by α-helices. This domain contains the catalytic machinery for ATP binding and phosphotransfer [3] [9]. The intermediate domain (INTD) (residues 288-436) serves as a flexible linker connecting the KD to the C-terminal domain. Despite its structural plasticity, this region contains key regulatory sites for ubiquitination and phosphorylation that modulate RIP2's stability and signaling efficiency [6] [10]. The C-terminal caspase activation and recruitment domain (CARD) (residues 437-520) belongs to the death domain superfamily and features a unique six-helix bundle topology (α1-α6) not observed in other CARD proteins. This domain mediates homotypic interactions with upstream sensors NOD1/NOD2 via electrostatic interfaces: Basic residues in NOD1/NOD2 CARD domains (e.g., NOD2 R38/R86) bind acidic clusters in RIP2 CARD (D461, E472, D473, E475, D492) [3] [6] [9].
Table 1: Functional Domains of RIP2 Kinase
Domain | Residue Range | Structural Features | Key Functions |
---|---|---|---|
Kinase Domain (KD) | 22-287 | Bilobal fold; β-strands (N-lobe), α-helices (C-lobe) | ATP binding; catalytic activity; dimerization interface |
Intermediate Domain | 288-436 | Intrinsically disordered; low complexity | Regulatory site for ubiquitination (K209, K410, K538); phosphorylation (S176) |
CARD Domain | 437-520 | 6-helix bundle; unique α6 helix | NOD1/NOD2 recruitment via CARD-CARD interactions; RIPosome oligomerization |
The ATP-binding pocket of RIP2 is located within the kinase domain cleft between the N-lobe and C-lobe. Key residues form a catalytic triplet conserved among serine/threonine kinases: Lys47 (β3 strand) coordinates ATP phosphates, Glu66 (αC helix) maintains ionic pairing with Lys47, and Asp146 (HRD motif) chelates magnesium ions complexed to ATP [9] [10]. Mutagenesis studies confirm the essential role of these residues: K47A and D146N mutations abolish kinase activity by disrupting ATP binding and catalytic metal coordination, respectively [7] [9]. The pocket exhibits conformational plasticity between "DFG-in" (active) and "DFG-out" (inactive) states, which impacts inhibitor binding. Type II inhibitors like ponatinib stabilize the DFG-out conformation, while Type I inhibitors (e.g., GSK583) target the ATP-bound active state [9]. Structural analyses reveal a hydrophobic back pocket lined by Ile42, Val44, Leu71, and Leu159 that accommodates inhibitor extensions, enabling high-affinity interactions [9].
Table 2: Key Residues in the RIP2 Kinase ATP-Binding Site
Residue | Structural Element | Role in Catalysis | Consequence of Mutation |
---|---|---|---|
Lys47 | β3 strand | Salt bridge with ATP phosphates; anchors α/β phosphates | K47A: Loss of kinase activity; protein destabilization |
Glu66 | αC helix | Ionic pairing with Lys47; stabilizes active conformation | E66A: Impaired catalytic efficiency |
Asp146 | HRD motif | Magnesium coordination; phosphotransfer | D146N: Kinase inactivation |
Ile42/Val44 | P-loop | Hydrophobic enclosure for adenine ring | Reduced inhibitor affinity |
RIP2 dimerization is a prerequisite for kinase activation and downstream signaling. The primary dimer interface involves the αJ helix (residues E299-K310) at the C-terminal lobe of the kinase domain. Structural studies reveal a symmetric homodimer where αJ helices pack antiparallel via hydrophobic contacts between residues Leu302, Leu303, and Leu306, reinforced by hydrogen bonds between Glu299–His159 and Lys310–Glu157 of adjacent monomers [6] [9] [10]. This arrangement creates a contiguous β-sheet from N-terminal strands (residues 71–74), stabilizing the dimeric state. Disruption of this interface via R74A mutation destabilizes RIP2 and impairs NF-κB activation [9]. Beyond dimerization, RIP2 undergoes higher-order oligomerization via CARD domains upon NOD1/NOD2 stimulation. Cryo-EM structures show RIP2-CARD forms left-handed helical filaments ("RIPosomes") with 12 subunits per turn, facilitated by electrostatic interactions between CARD surfaces (e.g., R444–D475 salt bridge) [6] [10]. This oligomer serves as a signaling platform for ubiquitin ligase recruitment.
RIP2 activation requires autophosphorylation at multiple serine/threonine residues within its activation loop (residues 174–181: pSer174, pSer176, pSer178, pSer180/pSer181). This occurs in trans between dimer partners, where one RIP2 monomer phosphorylates the activation loop of its counterpart [7] [9]. Phosphorylation triggers a conformational shift from a helical to disordered loop, opening the kinase active site for substrate binding. Additionally, RIP2 exhibits dual-specificity kinase activity, autophosphorylating tyrosine residues like Tyr474 in the CARD domain. Phospho-Tyr474 promotes RIPosome assembly by enhancing CARD-CARD electrostatic interactions [9] [10]. Mutational studies demonstrate that phosphomimetic mutations (S176E, Y474E) restore signaling in kinase-dead backgrounds, while alanine substitutions (S176A, Y474A) block NF-κB activation and cytokine production [7] [10].
Table 3: Critical Phosphorylation Sites in RIP2 Activation
Residue | Domain | Phosphorylation Effect | Functional Consequence |
---|---|---|---|
Ser176 | Activation loop (KD) | Induces disorder in activation segment; exposes substrate-binding cleft | Enables phosphorylation of downstream targets (TAK1, IKK) |
Tyr474 | CARD | Enhances electrostatic complementarity with NOD1/NOD2 CARD; stabilizes RIPosome assembly | Facilitates oligomerization-dependent signaling amplification |
Ser178/Ser180 | Activation loop (KD) | Stabilizes open conformation; prevents αJ helix dissociation | Maintains dimeric state; sustains kinase activity |
Ubiquitination is a master regulator of RIP2 signaling. Upon NOD1/NOD2 engagement, RIP2 undergoes K63-linked polyubiquitination at Lys209 (INTD) and Lys410/Lys538 (CARD), catalyzed by E3 ubiquitin ligases XIAP and cIAP1 [3] [6]. K63 chains serve as scaffolds for TAB2/TAK1 and LUBAC complexes, activating NF-κB and MAPK pathways [3] [9]. Conversely, K48-linked ubiquitination at Lys503 targets RIP2 for proteasomal degradation, terminating signaling. This modification is mediated by the E3 ligase ZNRF4 and is antagonized by deubiquitinases like CYLD [6] [10]. Additional regulatory modifications include M1-linked ubiquitination (linear chains), which stabilizes signaling complexes, and phosphorylation-coupled ubiquitination, where pSer176 primes K63 chain assembly [3] [9]. Mutations disrupting ubiquitination (e.g., K209R) abrogate NF-κB activation without affecting kinase activity, highlighting its non-catalytic role in signal propagation.
The RHIM domain (RIP Homotypic Interaction Motif) in RIP2 (residues 490–512 within CARD) enables oligomerization with other RHIM-containing proteins like RIP1 and RIP3. The core RHIM sequence (VQI motif) forms amyloid-like fibrils via stacked β-sheets stabilized by hydrogen bonds between Asn496 and Gln500 [4] [8]. This interaction facilitates RIP2 incorporation into higher-order complexes ("necrosomes" or "RIPoptosomes") during innate immune signaling. RHIM-driven oligomerization amplifies kinase activity through trans-autophosphorylation and recruits adaptors like TRIF in TLR3/4 pathways [4] [8]. Viral RHIM mimics (e.g., MCMV M45) disrupt this motif, blocking RIP2 oligomerization and dampening host defenses [4]. Structural studies show RHIM-mediated filaments nucleate RIPosome assembly, creating a signaling hub for inflammatory responses [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7